2,3-Diaminobenzoic acid

Carbon Dots Fluorescent Nanomaterials Photoluminescence

For reproducible results in heterocyclic synthesis, select 2,3-Diaminobenzoic acid (23DBA). Its unique ortho-diamine structure is critical for forming specific benzimidazole and benzodiazepine ring systems. This isomer enables red-shifted emission in carbon dots and offers a low-toxicity alternative to OPD in ELISA assays. Confirm correct regioisomer for intended application.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 27576-04-1
Cat. No. B1295614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diaminobenzoic acid
CAS27576-04-1
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)N)C(=O)O
InChIInChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H,10,11)
InChIKeyKKTUQAYCCLMNOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,3-Diaminobenzoic Acid (CAS 27576-04-1) – Properties and Isomer Context for Informed Sourcing


2,3-Diaminobenzoic acid (23DBA), CAS 27576-04-1, is an aromatic diamine with the molecular formula C₇H₈N₂O₂, characterized by amino groups at the 2- and 3-positions of the benzoic acid ring . This ortho-diamine configuration adjacent to a carboxylic acid group defines its distinct reactivity profile as a versatile building block in organic synthesis, particularly for heterocyclic scaffolds and functional materials [1]. The compound exists as a dark brown solid with a melting point of 199 °C (decomposition) and is commercially available in various purity grades, typically ≥95% .

Sourcing Precision: Why 2,3-Diaminobenzoic Acid Cannot Be Replaced by Isomeric Analogs in Critical Applications


The substitution pattern of diaminobenzoic acid isomers directly governs their reactivity, product outcomes, and functional performance, making interchangeability in research and industrial processes untenable [1][2]. 2,3-Diaminobenzoic acid possesses an ortho-diamine arrangement, which is essential for forming specific heterocyclic systems like benzimidazoles and benzo[b][1,4]diazepinium salts, whereas isomers such as 3,4-diaminobenzoic acid (34DBA) or 2,4-diaminobenzoic acid (24DBA) yield structurally divergent cyclocondensation products [1][2]. Furthermore, the distinct spatial arrangement influences electronic properties, as demonstrated in carbon dot synthesis where 23DBA and 34DBA produce different molecular fluorophores with altered emission characteristics [2][3]. Therefore, sourcing the correct isomer is not a matter of preference but a prerequisite for reproducible results.

Head-to-Head Quantitative Differentiation: 2,3-Diaminobenzoic Acid vs. Key Comparators


Carbon Dot Photoluminescence: Regioisomer-Dependent Red Emission from 23DBA

In the synthesis of red emissive carbon dots (RCDs), 2,3-diaminobenzoic acid (23DBA) serves as a precursor that yields distinct photophysical properties compared to its isomer 3,4-diaminobenzoic acid (34DBA). Experimental and computational studies confirmed that the ortho-positioning of the –COOH group relative to the diamine functionality in 23DBA-derived RCDs influences intramolecular charge transfer (ICT), thereby reducing the photon transition band gap and promoting red emission [1]. This regiospecific effect is not observed with 34DBA, where the different carboxyl position yields a different molecular fluorophore (QXPDAA-2) with altered emission properties [1].

Carbon Dots Fluorescent Nanomaterials Photoluminescence Bioimaging

Heterocyclic Reactivity: Divergent Product Outcomes in Benzo[b][1,4]diazepinium Salt Synthesis

When reacted with 2,4-pentanedione, 2,3-diaminobenzoic acid (23DBA) and 3,4-diaminobenzoic acid (34DBA) undergo cyclocondensation to form structurally distinct benzo[b][1,4]diazepinium salts. The reaction of 23DBA yields the corresponding carboxy-substituted benzo[b][1,4]diazepinium salt (compound 21), which upon deprotonation readily forms a cross-conjugated mesomeric betaine [1]. In contrast, 34DBA yields the regioisomeric salt (compound 22), which exhibits different stability and deprotonation behavior [1].

Heterocyclic Chemistry Benzodiazepines Mesomeric Betaines Synthetic Methodology

Diagnostic Substrate Safety: 23DBA as a Lower-Toxicity Alternative to o-Phenylenediamine in Peroxidase Assays

2,3-Diaminobenzoic acid (DABA) has been identified as a substitute for o-phenylenediamine (OPD) in peroxidase-based immunoassays due to its reduced toxicity profile. While OPD is a widely used chromogenic substrate, it is known to be both mutagenic and carcinogenic [1]. The patent literature explicitly proposes DABA as a safer alternative, enabling its use as a dye precursor in assays where operator safety and waste disposal are paramount [1][2].

Immunoassays ELISA Peroxidase Substrates Diagnostic Reagents

Polymer Chain Extension: 23DBA-Derived Catalysts for Polyurethane Synthesis

2,3-Diaminobenzoic acid serves as a precursor for non-fugitive catalytic chain extenders in polyurethane formulations. Ester derivatives of 23DBA, specifically 2,3-diaminobenzoates, function as tertiary amine catalysts that become chemically incorporated into the polymer backbone during the chain extension step, thereby preventing catalyst migration (fugitivity) and improving long-term material stability [1]. This application exploits the ortho-diamine motif for catalytic activity while leveraging the carboxylic acid group for covalent attachment, a combination not readily replicated by other diaminobenzoic acid isomers due to differing substitution patterns [1].

Polymer Chemistry Polyurethane Chain Extenders Catalysis

Photochemical Carboxylation Yield: Direct CO₂ Incorporation into 23DBA

A direct photochemical method has been reported for the synthesis of 2,3-diaminobenzoic acid via C–H carboxylation of o-phenylenediamine with CO₂, avoiding the need for stoichiometric base or electron donors. Under UV irradiation (λ = 300 nm), the reaction afforded 23DBA in a 28% synthetic yield (Φ = 0.22%) in the absence of additives, which increased to 58% yield (Φ = 0.47%) upon addition of Fe(II) as a co-catalyst [1]. This route offers an atom-economical alternative to conventional multi-step syntheses and is specific to the ortho-diamine substrate due to the requirement for adjacent amino groups to facilitate the photochemical process [1].

Photochemistry CO₂ Utilization C–H Carboxylation Green Chemistry

Targeted Application Scenarios for 2,3-Diaminobenzoic Acid Based on Differentiated Evidence


Synthesis of Red-Emissive Carbon Nanodots for Bioimaging

Researchers fabricating carbon dots with tailored red emission should source 2,3-diaminobenzoic acid (23DBA) as the precursor of choice. The ortho-carboxyl group in 23DBA facilitates intramolecular charge transfer that lowers the band gap, promoting red photoluminescence—an effect not replicated by the 3,4-isomer. This regiospecificity, validated by DFT calculations and transient absorption spectroscopy, enables the rational design of bioimaging probes [1].

Safer Chromogenic Substrate Formulation for Peroxidase-Linked Immunoassays

Diagnostic assay developers seeking to replace the mutagenic substrate o-phenylenediamine (OPD) in ELISA kits can employ 2,3-diaminobenzoic acid (DABA) as a lower-toxicity alternative. Patent disclosures confirm DABA's utility as a peroxidase substrate that mitigates occupational hazards while preserving assay sensitivity. Procurement of high-purity 23DBA is essential for compliance with safety standards in clinical and research laboratories [2].

Construction of Benzo[b][1,4]diazepine Scaffolds in Medicinal Chemistry

Medicinal chemists synthesizing benzo[b][1,4]diazepine libraries must select 2,3-diaminobenzoic acid over its 3,4-isomer to obtain the desired 7-carboxy-substituted ring system. The regioisomeric outcome is non-negotiable; only 23DBA yields the specific diazepinium salt (compound 21) that forms a stable cross-conjugated mesomeric betaine upon deprotonation. This structural precision is critical for structure-activity relationship studies and lead optimization [3].

Development of Non-Fugitive Catalysts for High-Durability Polyurethanes

Polymer engineers formulating polyurethane materials with enhanced long-term stability should consider 2,3-diaminobenzoic acid derivatives as reactive chain extenders. The esterified 23DBA molecule integrates covalently into the polymer matrix, functioning as a non-migratory tertiary amine catalyst. This prevents catalyst blooming and volatile emissions, a key differentiator from conventional fugitive catalysts, and is enabled by the unique ortho-diamine-carboxylate architecture of 23DBA [4].

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